N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxol group, a fluorophenyl group, a triazolo group, and a quinazolin group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has focused on their synthesis and evaluation for various biological activities. Such compounds are of interest due to their potential in medicinal chemistry, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory applications.
- Anticancer Activity : A study on the synthesis of new 1,2,4-triazolo[4,3-a]quinoline derivatives revealed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential utility in cancer treatment (Reddy et al., 2015).
- Antimicrobial and Nematicidal Activity : Research on 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones demonstrated significant antimicrobial and nematicidal properties, highlighting their potential as agents in combating infections and pests (Reddy, Kumar, & Sunitha, 2016).
- Antihypertensive Activity : A series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones showed significant antihypertensive activity in spontaneously hypertensive rats, indicating potential for treating hypertension (Alagarsamy & Pathak, 2007).
- Anti-inflammatory Activity : The synthesis of N-acetyl-(benzoyl)-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)alkyl-(aralkyl-, aryl-)amines, using (3H-quinazoline-4-ylidene)hydrazides of N-protected amino acids, showed high anti-inflammatory activity, suggesting their utility in anti-inflammatory therapies (Martynenko et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-16-5-3-4-15(11-16)21-23-26-22(17-6-1-2-7-18(17)29(23)28-27-21)25-12-14-8-9-19-20(10-14)31-13-30-19/h1-11H,12-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSHBQLUMNQSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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